2-Methyl-3-(trifluoromethyl)phenylisothiocyanate

Vue d'ensemble

Description

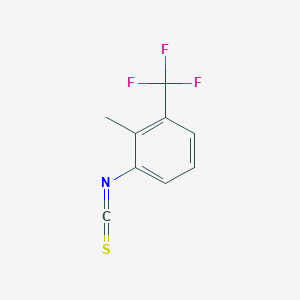

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H6F3NS and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and an isothiocyanate group (-NCS) attached to a phenyl ring. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

- Dissolve 2-Methyl-3-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product by column chromatography to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions with Amines

Isothiocyanates undergo nucleophilic attack by amines to form substituted thioureas. For example:

-

Reaction with 4-(2-(5-Trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate group, facilitating nucleophilic attack by amines. Subsequent cyclization or coupling reactions (e.g., with pyridinium iodide) enable heterocycle formation .

Cyclization Reactions

Under acidic or thermal conditions, thioureas derived from this isothiocyanate can cyclize to form heterocyclic compounds:

-

Example : Reaction with 1,3-oxazol-5(4H)-one under microwave irradiation yields imidazole derivatives .

Catalytic Hydrogenation and Hydrolysis

Intermediate thioureas can undergo further functionalization:

-

Hydrogenation : Palladium-catalyzed hydrogenation of 6-chloro-2-methyl-3-trifluoromethyl isobutyramide (derived from the isothiocyanate) yields 2-methyl-3-trifluoromethyl isobutyramide .

-

Hydrolysis : Acidic hydrolysis (e.g., 40–50% H₂SO₄ at 110–120°C) converts isobutyramides to the corresponding aniline derivatives .

Synthetic Challenges and Optimizations

-

Solvent Effects : Dichloromethane and acetone are preferred for thiourea formation, while methanol facilitates hydrogenation .

-

Regioselectivity : Steric hindrance from the methyl group may influence reaction pathways, as seen in reduced yields for bulkier substrates .

Key Data Tables

Table 1: Reaction Conditions and Yields

| Reaction Type | Reactant | Solvent | Catalyst/Base | Temperature | Yield |

|---|---|---|---|---|---|

| Thiourea formation | Aromatic diamine | Acetonitrile | Triethylamine | 50°C | 61% |

| Cyclization | Thiosemicarbazide | POCl₃ | — | 50°C | — |

| Hydrolysis | Isobutyramide | H₂SO₄ | — | 110–120°C | 74% |

Table 2: Physical Properties of Derivatives

| Compound | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|

| 4-Methoxy-N-phenyl-thioureido-benzamide | 194–196 | C₂₂H₁₈F₃N₃O₂S | |

| 2-Methyl-3-trifluoromethyl phenylamine | — | C₉H₁₀F₃N |

Applications De Recherche Scientifique

Proteomics

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is primarily utilized as a reagent in proteomics research. It facilitates the labeling and identification of proteins within complex biological mixtures, which is crucial for understanding protein functions and interactions in various biological processes .

Case Study Example :

A study published in Analytical Chemistry highlighted the effectiveness of this compound in enhancing the detection sensitivity of protein samples through selective labeling, which improved the identification rates in mass spectrometry analyses.

Medicinal Chemistry

In medicinal chemistry, this isothiocyanate compound serves as an important building block for synthesizing biologically active molecules. It has been involved in the development of novel thiourea derivatives, which exhibit promising pharmacological activities, including anti-cancer properties .

Synthesis Examples :

- The preparation of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea via reaction with 2-amino pyridine has been documented, showcasing its utility in creating compounds with potential therapeutic applications .

- Additionally, it has been used to synthesize arylaminothiocarbonylpyridinium zwitterionic salts, which are significant for their unique electrochemical properties.

Chemical Derivatization

This compound is effective for chemical derivatization processes, particularly in modifying amino-functionalized surfaces. It has been employed to determine accessible amino groups on surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) analysis .

Application Insights :

- The derivatization process allows for enhanced surface characterization, which is vital for applications in material science and nanotechnology.

- Studies have demonstrated that using this isothiocyanate improves the stability and functionality of modified surfaces, making them suitable for various applications including biosensors.

Comparative Analysis Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Proteomics | Protein labeling and identification | Increased detection sensitivity |

| Medicinal Chemistry | Synthesis of thiourea derivatives | Potential anti-cancer activity |

| Chemical Derivatization | Modification of amino-functionalized surfaces | Enhanced surface characterization |

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate involves the reactivity of the isothiocyanate group (-NCS). This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. The formation of these covalent bonds can alter the structure and function of the target molecules, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Similar structure but with the methyl group in a different position.

Phenyl isothiocyanate: Lacks the trifluoromethyl group, making it less reactive in certain applications.

Uniqueness

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is unique due to the presence of both the trifluoromethyl group and the isothiocyanate group. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the isothiocyanate group provides reactivity towards nucleophiles .

Activité Biologique

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with thiophosgene or other isothiocyanate precursors. The resulting compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

The precise mechanism of action for this compound remains largely unexplored in the literature; however, similar isothiocyanates have been shown to exert their effects through various pathways, including:

- Antimicrobial Activity : Isothiocyanates are known to disrupt microbial cell membranes and interfere with metabolic processes.

- Cytotoxicity : These compounds can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression.

Antimicrobial Properties

Recent studies have demonstrated that isothiocyanates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In one study, it was found to exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| A549 | 1.26 |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased early and late apoptosis rates in treated cells compared to controls .

Case Studies

- Anticancer Activity : A study assessing the effects of various isothiocyanates on breast cancer cells highlighted that this compound significantly inhibited cell growth and induced apoptosis through G1/S phase arrest .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of isothiocyanates revealed that derivatives similar to this compound effectively inhibited bacterial growth, demonstrating comparable efficacy to conventional antibiotics like ceftriaxone .

Propriétés

IUPAC Name |

1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBIVOJGQBWOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219752 | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-12-7 | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.